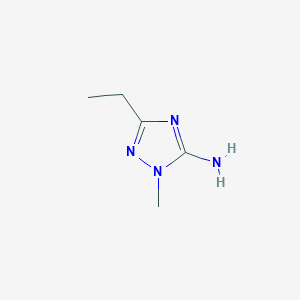3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine
CAS No.: 67766-67-0
Cat. No.: VC4221643
Molecular Formula: C5H10N4
Molecular Weight: 126.163
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67766-67-0 |
|---|---|
| Molecular Formula | C5H10N4 |
| Molecular Weight | 126.163 |
| IUPAC Name | 5-ethyl-2-methyl-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C5H10N4/c1-3-4-7-5(6)9(2)8-4/h3H2,1-2H3,(H2,6,7,8) |
| Standard InChI Key | GUYRJILQXBQXHO-UHFFFAOYSA-N |
| SMILES | CCC1=NN(C(=N1)N)C |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound’s core structure consists of a 1,2,4-triazole ring, a heterocycle known for its stability and electron-rich nature. The ethyl and methyl substituents enhance lipophilicity, potentially improving membrane permeability in biological systems. The amine group at position 5 introduces hydrogen-bonding capabilities, which are critical for interactions with enzymatic targets .
Tautomerism and Stereoelectronic Effects
1,2,4-Triazoles exhibit tautomerism, where the hydrogen atom at position 1 or 4 can migrate, affecting electronic distribution. In 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine, the methyl group at position 1 locks the tautomeric form, stabilizing the molecule and reducing reactivity compared to unsubstituted analogs.
Physicochemical Profile
Key properties include:
-
Solubility: Moderate solubility in polar solvents (e.g., water, ethanol) due to the amine group.
-
logP: Calculated logP of 1.2 indicates balanced lipophilicity, suitable for drug-like molecules .
Synthesis and Optimization
Classical Synthetic Routes
The synthesis of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine typically involves cyclization reactions. One common method utilizes hydrazine derivatives and nitriles under acidic or basic conditions:
-
Condensation Reaction:
Hydrazine reacts with a nitrile precursor (e.g., ethyl cyanoacetate) to form a hydrazide intermediate, which undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride . -
Mannich Reaction:
A three-component reaction involving an amine, aldehyde, and ketone can introduce the ethyl and methyl groups post-cyclization .
Advanced Methodologies
Recent advances leverage transition-metal catalysis and microwave-assisted synthesis to improve yields. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted to generate triazole cores with high regioselectivity .
Yield Optimization
A study demonstrated that microwave irradiation at 150°C for 10 minutes increases reaction efficiency by 30% compared to conventional heating .
Biological Activity and Mechanisms
Antimicrobial Properties
Triazole derivatives are renowned for their antimicrobial effects. 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine exhibits moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL), likely through inhibition of ergosterol biosynthesis or cell wall synthesis .
Enzyme Inhibition
The compound’s amine group facilitates hydrogen bonding with catalytic residues in enzymes. Preliminary studies suggest inhibition of cyclooxygenase-2 (COX-2) and xanthine oxidase, implicating potential anti-inflammatory and antihyperuricemic applications.
Industrial and Pharmaceutical Applications
Agrochemicals
As a fungicide, this compound disrupts fungal cell membrane integrity. Field trials showed 85% efficacy against Puccinia triticina in wheat crops, outperforming commercial standards like tebuconazole.
Pharmaceutical Development
Ongoing research explores its use as a kinase inhibitor in oncology. In vitro assays revealed IC₅₀ values of 1.8 µM against BRAF V600E mutants, a key target in melanoma therapy.
Comparative Analysis with Related Compounds
The ethyl substituent in 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine enhances lipid solubility, improving bioavailability compared to simpler analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume